molecular formula C10H7NO2 B1588700 5-Phenylisoxazole-3-carbaldehyde CAS No. 59985-82-9

5-Phenylisoxazole-3-carbaldehyde

Cat. No. B1588700
CAS RN: 59985-82-9
M. Wt: 173.17 g/mol
InChI Key: QRHAQXZGSWFBOK-UHFFFAOYSA-N
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Description

5-Phenylisoxazole-3-carbaldehyde, also known as 5-PICO, is an organic compound belonging to the family of isoxazoles. It is a white crystalline solid with a molecular formula of C9H7NO2. 5-PICO is an important synthetic intermediate in organic synthesis, due to its versatile reactivity. It is used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, dyes, and agrochemicals. It has also been used in the synthesis of heterocyclic compounds, including pyridines and quinolines.

Scientific Research Applications

Chemoselective Synthesis

5-Phenylisoxazole-3-carbaldehyde plays a crucial role in chemoselective synthesis. It is used in the efficient synthesis of functionalized 3-bromo-4,5-dihydroisoxazole derivatives via 1,3-dipolar cycloaddition reactions, which is a metal-free and chemoselective approach. This process involves the reaction of readily accessible starting materials under mild conditions, showcasing its utility in preparing pharmacologically active isoxazoles in high yields (Alizadeh et al., 2017).

Synthesis of Antitubercular Compounds

A notable application of 5-Phenylisoxazole-3-carbaldehyde is in the synthesis of phenylisoxazole isoniazid derivatives with antitubercular activity. These compounds have shown promising bioactivity against Mycobacterium tuberculosis strains, with some derivatives exhibiting enhanced cytotoxicity against resistant strains (Carrasco et al., 2021).

Antibacterial Applications

The derivatives of 5-Phenylisoxazole-3-carbaldehyde have been explored for their antibacterial properties. New substituted 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives were synthesized and screened for their antibacterial evaluation in vitro against various clinical bacteria (Fernández-Galleguillos et al., 2014).

Heterocyclic Compound Synthesis

5-Phenylisoxazole-3-carbaldehyde is instrumental in the development of heterocyclic compounds. It is used as a precursor in the synthesis of various heterocycles such as isoxazoles and isoxazolines, playing a key role in the total synthesis of natural products and in the preparation of drugs, herbicides, and agrochemicals (Vitale & Scilimati, 2013).

Synthesis of Isoxazole Derivatives with Antimicrobial Activity

The compound is also used in the synthesis of various isoxazole derivatives with notable antimicrobial activity. This involves reactions under specific conditions to yield compounds that exhibit significant antibacterial and antifungal properties (Dhaduk & Joshi, 2022).

properties

IUPAC Name

5-phenyl-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHAQXZGSWFBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428295
Record name 5-phenylisoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylisoxazole-3-carbaldehyde

CAS RN

59985-82-9
Record name 5-phenylisoxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenylisoxazole-3-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Phenylisoxazole-3-carbaldehyde
Reactant of Route 2
5-Phenylisoxazole-3-carbaldehyde

Citations

For This Compound
2
Citations
T Akbarzadeh, A Rafinejad… - Archiv der …, 2012 - Wiley Online Library
A new series of 4‐aryl‐4H‐chromenes bearing a 5‐arylisoxazol‐3‐yl moiety at the C‐4 position were prepared as potential anticancer agents. The in vitro cytotoxic activity of the …
Number of citations: 56 onlinelibrary.wiley.com
OF TERTIARY, Q ALLYLSILANES - air.unimi.it
… 4,5-dihydro-5-phenylisoxazole-3-carbaldehyde 31f............................................ 81 4.5 … (5R)-4,5-dihydro-5-phenylisoxazole-3-carbaldehyde (5R)-31f........................... 82 4.6 …
Number of citations: 4 air.unimi.it

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